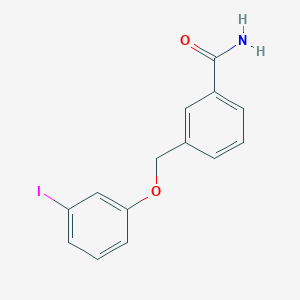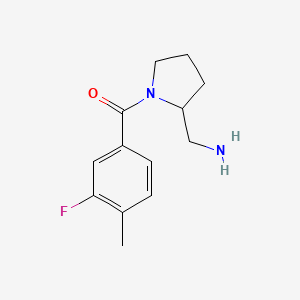![molecular formula C13H16N2O4 B14915558 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine](/img/structure/B14915558.png)
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine is a complex organic compound that features a morpholine ring substituted with a methoxy group and a nitroethenyl group on a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine typically involves multi-step organic reactionsThe final step involves the formation of the morpholine ring via cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phenylmorpholine derivatives.
Applications De Recherche Scientifique
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{3-methoxy-4-[(E)-2-nitrovinyl]phenyl}morpholine
- 4-{3-methoxy-4-[(E)-2-nitroethyl]phenyl}morpholine
Uniqueness
4-{3-methoxy-4-[(E)-2-nitroethenyl]phenyl}morpholine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a nitroethenyl group and a morpholine ring makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H16N2O4 |
|---|---|
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
4-[3-methoxy-4-[(E)-2-nitroethenyl]phenyl]morpholine |
InChI |
InChI=1S/C13H16N2O4/c1-18-13-10-12(14-6-8-19-9-7-14)3-2-11(13)4-5-15(16)17/h2-5,10H,6-9H2,1H3/b5-4+ |
Clé InChI |
UTZFWQQEGYYICA-SNAWJCMRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)N2CCOCC2)/C=C/[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=CC(=C1)N2CCOCC2)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)







![1-(1-methyl-1H-pyrrol-2-yl)-2-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B14915538.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14915546.png)


![(2E)-2-cyano-3-[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]-N-methylprop-2-enamide](/img/structure/B14915557.png)
